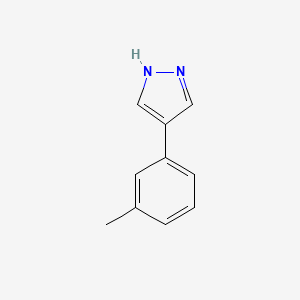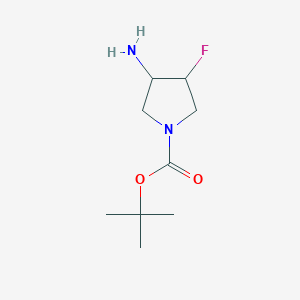
3-methoxy-N-methyl-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO. It is a derivative of aniline, featuring a methoxy group at the 3-position, a methyl group on the nitrogen atom, and a trifluoromethyl group at the 5-position.
Wirkmechanismus
Target of Action
It has been used in the synthesis of spleen tyrosine kinase inhibitors , suggesting that it may interact with enzymes such as tyrosine kinases.
Mode of Action
Molecules with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may impact pathways involving tyrosine kinases, which play crucial roles in cell signaling.
Result of Action
Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may contribute to the inhibition of tyrosine kinases, potentially impacting cell signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The aromatic ring is nitrated to introduce a nitro group.
Methoxylation: The nitro group is replaced with a methoxy group.
Methylation: The amine group is methylated to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. The specific details of these methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-N-methyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield an amine derivative .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N-methyl-5-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-methoxy-N-methyl-5-(trifluoromethyl)aniline include:
3-Methoxy-5-(trifluoromethyl)aniline: Lacks the N-methyl group.
3-Methoxy-N-methyl-4-(trifluoromethyl)aniline: Has the trifluoromethyl group at the 4-position.
3-Methoxy-N-methyl-5-(difluoromethyl)aniline: Has a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
3-methoxy-N-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHVQFZGEMKTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)








![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)


